molecular formula C26H31N3O5S B1674077 N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide CAS No. 244192-94-7

N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide

Cat. No. B1674077
M. Wt: 497.6 g/mol
InChI Key: AWIONHVPTYTSHZ-DEOSSOPVSA-N
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Description

“N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide” is a compound with the molecular formula C26H31N3O5S . It is also known by the synonyms L-748,337, L748337, and L-748337 . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 497.6 g/mol . The IUPAC name is N - [ [3- [ (2 S )-3- [2- [4- (benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]phenyl]methyl]acetamide . The InChI and SMILES strings provide a textual representation of the compound structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 497.6 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Coordination Complexes and Antioxidant Activity : A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions. These compounds, including variants similar to N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide, were analyzed for their structural properties and antioxidant activities (Chkirate et al., 2019).

  • Characterization of Related Compounds : Research by Zhong-cheng and Shu Wan-yin (2002) on similar compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, involved synthesis and characterization through various methods like IR, MS, and elemental analysis. This provides insights into the synthesis and properties of related acetamide compounds (Zhong-cheng & Shu Wan-yin, 2002).

Antimicrobial and Anticancer Properties

  • Antimicrobial Evaluation : Darwish et al. (2014) synthesized isoxazole-based heterocycles, including derivatives of N-(2-hydroxyphenyl)-acetamide, demonstrating antimicrobial properties. This research suggests the potential of acetamide derivatives in antimicrobial applications (Darwish et al., 2014).

  • Anticancer Drug Synthesis : Sharma et al. (2018) synthesized and characterized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with potential anticancer activity. This highlights the relevance of acetamide derivatives in the development of anticancer drugs (Sharma et al., 2018).

Electrophysiological and Enzyme Inhibitory Activities

  • Antiarrhythmic Activity : Lis et al. (1987) researched novel analogues of antiarrhythmic agents, including compounds similar to N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide. They found that these compounds showed class III electrophysiological activity and antiarrhythmic effects in animal models (Lis et al., 1987).

  • Enzyme Inhibitory Potential : Abbasi et al. (2019) synthesized sulfonamide compounds with benzodioxane and acetamide moieties, exhibiting significant enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. This indicates the potential of acetamide derivatives in enzyme inhibition applications (Abbasi et al., 2019).

Analytical Chemistry and Drug Metabolism

  • Analytical Reagent Development : Lu and Giese (2000) synthesized AMACE1, a versatile aminoacetamide electrophore reagent, demonstrating its application in trace organic analysis. This research shows the utility of acetamide derivatives in analytical chemistry (Lu & Giese, 2000).

  • Drug Metabolism Studies : Zmijewski et al. (2006) applied biocatalysis to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. This study highlights the role of acetamide derivatives in understanding drug metabolism (Zmijewski et al., 2006).

properties

IUPAC Name

N-[[3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-20(30)28-17-22-6-5-7-25(16-22)34-19-24(31)18-27-15-14-21-10-12-23(13-11-21)29-35(32,33)26-8-3-2-4-9-26/h2-13,16,24,27,29,31H,14-15,17-19H2,1H3,(H,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIONHVPTYTSHZ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC1=CC(=CC=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide

CAS RN

244192-94-7
Record name L 748,337
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244192947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide
Reactant of Route 2
N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide
Reactant of Route 3
N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide
Reactant of Route 4
N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide
Reactant of Route 5
N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide
Reactant of Route 6
N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide

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